molecular formula C18H26N2O B7586300 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one

Cat. No. B7586300
M. Wt: 286.4 g/mol
InChI Key: IPLLGOJQRVJHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the cathinone family. It is a highly addictive drug that is abused for its euphoric and stimulant effects. However, the purpose of

Mechanism of Action

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one acts as a substrate for the dopamine and serotonin transporters, which leads to the release of these neurotransmitters into the synaptic cleft. This results in an increase in dopamine and serotonin levels in the brain, which leads to the euphoric and stimulant effects of the drug.
Biochemical and Physiological Effects:
1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It also causes an increase in locomotor activity and a decrease in appetite. Chronic use of 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has been associated with neurotoxicity, which can lead to cognitive impairment and mood disorders.

Advantages and Limitations for Lab Experiments

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has several advantages as a research tool. It is a potent psychostimulant that can be used to investigate the neurochemical and behavioral effects of psychoactive drugs. It is also relatively easy to synthesize and can be obtained in pure form. However, 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has several limitations as well. It is highly addictive and can be toxic to the brain, which can limit its use in long-term studies. It is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one. One area of interest is the development of new psychoactive drugs that have similar effects to 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one but are less addictive and toxic. Another area of interest is the investigation of the long-term effects of 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one on the brain and behavior. Additionally, research on the potential therapeutic uses of 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one, such as its use in the treatment of mood disorders, could also be explored.

Synthesis Methods

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one is synthesized from the precursor chemical alpha-bromopropiophenone, which is reacted with ammonium acetate and a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization and chromatography to obtain pure 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one.

Scientific Research Applications

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has been the subject of numerous scientific studies due to its potent psychostimulatory effects. It has been used as a research tool to investigate the neurochemical and behavioral effects of psychoactive drugs. 1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in reward, mood, and motivation.

properties

IUPAC Name

1-[1-[1-(3-methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-5-3-6-16(13-14)15(2)19-11-8-17(9-12-19)20-10-4-7-18(20)21/h3,5-6,13,15,17H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLLGOJQRVJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one

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